![molecular formula C9H12N4OS B2500382 (E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine CAS No. 400736-36-9](/img/structure/B2500382.png)
(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. It may also include its physical appearance and any notable characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It can be challenging to find specific synthesis methods for less-known compounds .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can be difficult to predict these reactions without experimental data .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Pharmacological Potentials
Triazole compounds, which include the structure of the compound , are known for their versatile biological activities . They can bind with a variety of enzymes and receptors in the biological system . This makes them valuable in the development of drugs with diverse therapeutic effects, such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Antimicrobial Applications
Azoles, including triazoles, are commonly used in medicinal chemistry as antimicrobials . They have a good safety profile and excellent therapeutic index . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is a current research focus .
Antifungal Applications
Among the antifungal drugs, conazoles constitute a major class based on azole moiety . Drugs like itraconazole, voriconazole, ravuconazole, and fluconazole are examples of this .
Anti-TB Agents
Shikimate dehydrogenase is an essential protein for the biosynthesis of the chorismate end product . It is a promising therapeutic target for the discovery and development of new-generation anti-TB agents .
Cytotoxic Activity
Some synthesized molecules containing the triazole nucleus have shown cytotoxic activity against breast cancer cell lines .
Top1 Inhibitory Activity
Certain compounds with a similar structure have shown superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin .
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Triazole compounds are known to exhibit a variety of biological activities due to their interaction with different enzymes and receptors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-ethoxy-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-4-14-12-6(2)8-7(3)13-9(15-8)10-5-11-13/h5H,4H2,1-3H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPNYOUHXYQYRM-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C)C1=C(N2C(=NC=N2)S1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(\C)/C1=C(N2C(=NC=N2)S1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine |
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